AChE/BChE/MAO-B-IN-1
Description
Rationale for Multi-Targeting Approaches in Neurodegenerative Pathologies
Neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD) are characterized by a complex interplay of pathological events. acs.org These include the deposition of misfolded proteins, oxidative stress, neuroinflammation, and dysfunction of multiple neurotransmitter systems. acs.org A single-target drug, while potentially effective against one aspect of the disease, often fails to address the entire spectrum of abnormalities. The MTDL strategy aims to overcome this limitation by designing a single molecule that can modulate several key pathological pathways simultaneously. tandfonline.comtandfonline.com This approach can lead to synergistic therapeutic effects, reduce the risk of drug-drug interactions common in elderly patients undergoing polypharmacy, and potentially slow disease progression more effectively. tandfonline.com
The Significance of Cholinergic and Monoaminergic Systems in Neurodegenerative Conditions
The cholinergic and monoaminergic systems are crucial for cognitive functions like memory, learning, and attention, as well as for mood and motor control. nih.govnih.gov In many neurodegenerative diseases, these systems are severely compromised. nih.gov The cholinergic hypothesis of Alzheimer's disease, for instance, posits that the decline in acetylcholine (B1216132) (ACh) levels, a key neurotransmitter, is a major contributor to cognitive deficits. nih.gov Similarly, the degeneration of monoaminergic neurons, which release neurotransmitters like dopamine (B1211576), serotonin, and noradrenaline, is a hallmark of Parkinson's disease and also plays a role in the neuropsychiatric symptoms of Alzheimer's. nih.gov Therefore, restoring the function of these systems is a primary goal in the symptomatic treatment of these conditions.
Overview of Acetylcholinesterase, Butyrylcholinesterase, and Monoamine Oxidase B as Interconnected Therapeutic Targets
To counteract the decline in neurotransmitter levels, a common strategy is to inhibit the enzymes responsible for their degradation. Acetylcholinesterase (AChE) is the primary enzyme that breaks down acetylcholine in the synaptic cleft. nih.gov Butyrylcholinesterase (BChE), initially considered a secondary cholinesterase, is now recognized to play a significant role in ACh hydrolysis, particularly in the later stages of Alzheimer's disease when AChE activity decreases. tandfonline.com Therefore, inhibiting both AChE and BChE can lead to a more sustained increase in acetylcholine levels.
Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of dopamine. tandfonline.com Its activity increases with age and is elevated in the brains of patients with Alzheimer's and Parkinson's diseases. nih.gov By inhibiting MAO-B, the levels of dopamine in the brain can be increased. Furthermore, MAO-B is involved in the generation of reactive oxygen species, and its inhibition can provide neuroprotective effects. tandfonline.com The simultaneous inhibition of AChE, BChE, and MAO-B, therefore, presents an attractive multi-target approach to address both cognitive and motor symptoms, as well as to confer neuroprotection.
Evolution and Context of AChE/BChE/MAO-B Inhibitors within Multi-Target Directed Ligand Development
The development of MTDLs targeting AChE, BChE, and MAO-B has evolved from the strategy of combining pharmacophores from existing drugs. Early research focused on dual inhibitors, primarily targeting AChE and MAO-B. Over time, the importance of also inhibiting BChE became more apparent, leading to the design of triple inhibitors.
One notable example of a multi-target inhibitor is Ladostigil (B1674322) , which combines the features of the AChE inhibitor rivastigmine (B141) and the MAO-B inhibitor rasagiline (B1678815). nih.gov It acts as a reversible inhibitor of cholinesterases and an irreversible inhibitor of MAO-B. nih.gov Another significant compound is ASS234 , a hybrid of the AChE inhibitor donepezil (B133215) and the propargylamine (B41283) PF9601N, which shows potent inhibition of both cholinesterases and monoamine oxidases. tandfonline.comtandfonline.comnih.gov
More recently, researchers have explored various chemical scaffolds to develop potent and selective triple inhibitors. For instance, donepezil-pyridyl hybrids have been synthesized, with compound DPH14 showing potent and selective inhibition of human AChE and moderate inhibition of human MAO-B. nih.govmdpi.com Cinnamic acid derivatives have also been investigated as a promising scaffold for developing multi-target agents. mdpi.commedchemexpress.com
The subject of this article, AChE/BChE/MAO-B-IN-1 , also known as Compound 10 in some literature, is a reversible and non-time-dependent inhibitor of all three enzymes. nih.gov It emerged from research on pyrimidine (B1678525) derivatives as potential multi-target agents for Alzheimer's disease. acs.org This compound has demonstrated the ability to cross the blood-brain barrier and exhibits neuroprotective effects without significant cytotoxicity. nih.gov
Research Findings on AChE/BChE/MAO-B Inhibitors
The following table summarizes the inhibitory activities (IC50 values) of this compound and other notable multi-target inhibitors against human acetylcholinesterase (hAChE), human butyrylcholinesterase (hBChE), and human monoamine oxidase B (hMAO-B).
| Compound Name | hAChE IC50 (µM) | hBChE IC50 (µM) | hMAO-B IC50 (µM) | Reference |
| This compound (Compound 10) | 7.31 | 0.56 | 26.1 | nih.gov |
| DPH14 | ~0.0011 (EeAChE) | ~0.6 | 3.95 | nih.govmdpi.com |
| Homoisoflavonoid derivative 10 | 3.94 | - | 3.44 | tandfonline.com |
| Piperazine-substituted chalcone (B49325) PC10 | 28.0 | 36.4 | 0.65 | |
| Piperazine-substituted chalcone PC11 | 26.3 | 36.2 | 0.71 | |
| Cinnamic acid hybrid 4e | - | 2.5 | 1.3 | tandfonline.com |
Note: EeAChE refers to Electrophorus electricus AChE. Data for some compounds may not be available for all three enzymes.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(1-benzylpiperidin-4-yl)methyl N-phenylcarbamate |
InChI |
InChI=1S/C20H24N2O2/c23-20(21-19-9-5-2-6-10-19)24-16-18-11-13-22(14-12-18)15-17-7-3-1-4-8-17/h1-10,18H,11-16H2,(H,21,23) |
InChI Key |
IKTRKOHDYGDICC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Design and Synthetic Strategies for Ache/bche/mao B Inhibitors
Rational Design Principles for Multi-Target Directed Ligands Targeting Cholinesterases and Monoamine Oxidases
The rational design of MTDLs that target AChE, BChE, and MAO-B involves a sophisticated understanding of the structural biology of these enzymes and the pharmacophoric features required for potent and selective inhibition. The overarching goal is to create a single chemical entity that can effectively interact with the distinct active sites of these different enzymes.
Hybridization and Linker Strategies in Compound Design
A cornerstone of MTDL design is the molecular hybridization approach, which involves combining two or more pharmacophoric units from known inhibitors into a single molecule. acs.orgnih.gov This strategy is predicated on the idea that the resulting hybrid molecule will retain the inhibitory activities of its parent fragments. The connection of these pharmacophores is often achieved through a linker, the nature and length of which are critical for optimal activity. The linker must be carefully chosen to ensure that the pharmacophoric moieties can adopt the correct orientation to bind to their respective targets without steric hindrance.
In the design of cholinesterase and MAO-B inhibitors, various linker strategies have been employed. For instance, in a series of tacrine-homoisoflavonoid hybrids, a six-carbon linker was found to be optimal for potent dual inhibition of AChE and MAO-B. nih.gov The flexibility and length of the linker can significantly influence the inhibitory profile of the hybrid molecule.
Integration of Key Pharmacophores from Established Inhibitors
The design of novel MTDLs often leverages the known pharmacophores of established, clinically used drugs. By incorporating the key structural motifs responsible for the inhibitory activity of drugs like donepezil (B133215) (an AChE inhibitor) or rasagiline (B1678815) (a MAO-B inhibitor), researchers can create new molecules with a higher probability of success. nih.gov
For example, the design of the MTDL ladostigil (B1674322) involved combining the pharmacophores of rasagiline and rivastigmine (B141) (a cholinesterase inhibitor). nih.gov Similarly, the fundamental principle for designing dual AChE and MAO-B inhibitors often involves amalgamating the pharmacophores of anti-Alzheimer's drugs. nih.gov This approach was exemplified in the creation of the lead compound ASS234, where the cholinesterase inhibitory moiety of donepezil was incorporated into the potent MAO-B inhibitor PF9601N. nih.gov
Scaffold-Based Design Methodologies
The use of privileged scaffolds, which are molecular frameworks known to bind to specific classes of biological targets, is another key strategy in MTDL design. Various heterocyclic and carbocyclic ring systems have been explored for their ability to serve as the core structure for dual or multi-target inhibitors.
Coumarin (B35378): The coumarin scaffold is a well-established pharmacophore in the design of MAO inhibitors. mdpi.com By functionalizing the coumarin ring system with moieties known to inhibit cholinesterases, researchers have developed potent dual inhibitors. A docking-assisted hybridization strategy has been successfully used to create aminocoumarin derivatives with nanomolar inhibitory potency towards human MAO-B and submicromolar potency at human AChE. acs.org
Chalcone (B49325): Chalcones, characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system, are another versatile scaffold for the design of MAO-B and AChE inhibitors. nih.gov The introduction of an electron-rich linker between the two aryl moieties of the chalcone can enhance MAO-B inhibitory activity. researchgate.net
Indan-1-one: The indan-1-one scaffold is a key structural feature of the potent AChE inhibitor donepezil. nih.gov This framework has been extensively utilized in the design of new multi-target agents. Derivatives of indan-1-one have been shown to exhibit not only potent AChE inhibition but also the ability to inhibit amyloid-beta aggregation and possess antioxidant properties. nih.gov The synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (donepezil) highlights the importance of this scaffold in the development of potent cholinesterase inhibitors. nih.gov
Benzothiazole (B30560): The benzothiazole ring system has been explored as a privileged scaffold for the development of MTDLs targeting various receptors and enzymes implicated in neurodegenerative diseases. Novel benzothiazole derivatives have been synthesized and shown to possess multi-targeting potential, including the inhibition of AChE, BChE, and MAO-B. researchgate.net
Piperazine and Morpholine (B109124): Piperazine and morpholine moieties are frequently incorporated into drug candidates to improve their pharmacokinetic properties. researchgate.net In the context of MTDL design, these heterocyclic rings can also serve as key components of the pharmacophore, interacting with the active sites of target enzymes. For instance, piperazine-substituted chalcones have been identified as a new class of MAO-B and AChE inhibitors.
Synthetic Methodologies for AChE/BChE/MAO-B Inhibitor Synthesis
The synthesis of MTDLs like AChE/BChE/MAO-B-IN-1 requires multi-step reaction sequences that allow for the controlled introduction of different pharmacophoric elements and the construction of the final molecular architecture.
Elucidation of Key Synthetic Routes and Reaction Pathways
The synthesis of indanone-based multi-target inhibitors often begins with the construction of the core indanone ring system. For derivatives of 5,6-dimethoxy-1-indanone (B192829), a common starting material is 3,4-dimethoxybenzaldehyde (B141060) or a related precursor. The synthesis of donepezil, a prominent indanone-based AChE inhibitor, involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzylpiperidine-4-carboxaldehyde, followed by reduction. newdrugapprovals.org
A general synthetic route for indanone derivatives with potential multi-target activity involves the hydrogenation of a precursor like ferulic acid, followed by cyclization to form the indanone ring. beilstein-journals.org This core can then be further modified to introduce the desired side chains and functional groups.
Chemical Transformation of Precursors and Intermediate Derivatization
Once the core scaffold is synthesized, a series of chemical transformations are employed to introduce the necessary pharmacophoric groups. For indanone-based inhibitors, this often involves the alkylation or acylation of the 2-position of the indanone ring. For instance, the synthesis of donepezil involves the introduction of a piperidine-containing side chain at this position. newdrugapprovals.org
The synthesis of hybrid molecules often involves the use of coupling reactions to connect the different pharmacophoric units. For example, amide bond formation is a common strategy for linking a cholinesterase-inhibiting moiety to a MAO-B-inhibiting scaffold. The choice of coupling reagents and reaction conditions is crucial to ensure high yields and purity of the final product.
The inhibitory activities of this compound and related compounds are summarized in the table below.
| Compound Name | AChE IC50 (µM) | BChE IC50 (µM) | MAO-B IC50 (µM) |
| This compound | 7.31 | 0.56 | 26.1 |
| Donepezil | - | - | - |
| Rasagiline | - | - | - |
| Ladostigil | - | - | - |
| ASS234 | - | - | - |
Optimization Strategies for Synthetic Yields and Compound Purity
The successful development of multi-target inhibitors like this compound hinges not only on their biological activity but also on the efficiency and purity of their chemical synthesis. The optimization of synthetic protocols is a critical aspect of medicinal chemistry, ensuring the scalability of production and the reliability of biological data.
Design and Synthetic Strategies
The design of this compound is rooted in the strategic hybridization of pharmacophores from existing drugs known to interact with the desired targets. In this case, the structure likely incorporates a carbamate (B1207046) moiety, a common feature in cholinesterase inhibitors, and a scaffold amenable to binding within the active site of MAO-B. The synthetic strategy for this class of compounds typically involves a multi-step sequence.
Based on the synthesis of similar N-benzylpiperidine carboxamide derivatives, a likely synthetic route for this compound would involve the following key transformations:
Amide Coupling: The synthesis would likely commence with the coupling of a substituted benzoic acid with a suitable amine, such as a derivative of N-benzylpiperidine. This reaction is often facilitated by standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base such as triethylamine (B128534) or diisopropylethylamine (DIPEA).
Carbamate Formation: The introduction of the carbamate functional group is a crucial step. This can be achieved by reacting a hydroxyl-functionalized intermediate with an appropriate isocyanate or by using a chloroformate derivative followed by reaction with an amine.
The general synthetic scheme for related compounds often starts with commercially available materials and proceeds through a series of well-established chemical reactions. The specific choice of starting materials and reagents would be dictated by the desired final structure of this compound.
Optimization of Yield and Purity
The optimization of the synthetic route to improve yield and purity is a meticulous process involving the systematic variation of reaction parameters. Key areas of focus for optimization include:
Solvent Selection: The choice of solvent can significantly impact reaction rates, yields, and the formation of byproducts. A range of aprotic and protic solvents would be screened to identify the optimal medium for each synthetic step.
Reaction Temperature and Time: These parameters are critical for driving the reaction to completion while minimizing decomposition and side reactions. Optimization often involves running the reaction at various temperatures and monitoring its progress over time using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Stoichiometry of Reagents: The molar ratios of reactants and reagents are carefully adjusted to maximize the conversion of the limiting reagent and minimize the formation of impurities.
Purification Techniques: The final purity of the compound is paramount for accurate biological evaluation. A combination of purification methods is typically employed, including column chromatography on silica (B1680970) gel, recrystallization, and preparative HPLC. The choice of eluent systems for chromatography and solvents for recrystallization is a key aspect of the optimization process.
The following interactive data table summarizes the typical parameters that are systematically varied during the optimization of the synthesis of compounds like this compound.
| Parameter | Variables Explored | Desired Outcome |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), N,N-Dimethylformamide (DMF) | Improved solubility of reactants, increased reaction rate, minimized side reactions. |
| Temperature | -10 °C to reflux | Complete reaction with minimal degradation of starting materials and products. |
| Reaction Time | 1 hour to 24 hours | Maximization of product formation without significant byproduct accumulation. |
| Coupling Reagent | DCC, EDC, HBTU, HATU | High conversion to the desired amide with minimal racemization (if applicable). |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM) | Efficient acid scavenging without promoting side reactions. |
| Purification Method | Column Chromatography (various silica gel grades and eluent systems), Recrystallization (various solvent systems), Preparative HPLC | High purity of the final compound (>95%). |
Through the careful and systematic optimization of these parameters, researchers can achieve a robust and efficient synthesis of this compound, enabling further preclinical and potentially clinical investigation of this promising multi-target inhibitor.
In Vitro Pharmacological Characterization of Ache/bche/mao B Inhibitors
Comprehensive Enzymatic Inhibition Profile Analysis
AChE/BChE/MAO-B-IN-1 has been identified as an inhibitor of human acetylcholinesterase (hAChE). Different studies have reported varying potencies. One analog, referred to as MO5, demonstrated an IC50 value of 6.1 µM and a competitive inhibition mechanism with a Ki value of 2.52 µM. vulcanchem.com Another variant, PC4, showed moderate AChE inhibition with an IC50 of 8.77 µM and a noncompetitive mechanism. vulcanchem.com A compound identified as this compound (also referred to as Compound 10) exhibited an IC50 value of 7.31 µM for hAChE. medchemexpress.com Yet another related compound, designated as compound 19, showed an IC50 of 4.8 µM for hAChE. medchemexpress.com An indan-1-one derivative, AChE/BChE/MAO-B-IN-4, displayed potent AChE inhibition with an IC50 of 0.0458 µM. medchemexpress.com
Table 1: AChE Inhibition Data for Related Compounds
| Compound ID | AChE IC50 (µM) | Ki (µM) | Inhibition Mechanism | Source |
|---|---|---|---|---|
| MO5 | 6.1 | 2.52 | Competitive | vulcanchem.com |
| PC4 | 8.77 | - | Noncompetitive | vulcanchem.com |
| Compound 10 | 7.31 | - | - | medchemexpress.com |
| Compound 19 | 4.8 | - | - | medchemexpress.com |
| AChE/BChE/MAO-B-IN-4 | 0.0458 | - | - | medchemexpress.com |
The inhibitory activity of this class of compounds extends to butyrylcholinesterase. For instance, the MO5 analog had an IC50 value of 18.09 µM for BChE. vulcanchem.com In contrast, this compound (Compound 10) was a more potent inhibitor of human BChE (hBChE) with an IC50 of 0.56 µM. medchemexpress.com Compound 19 displayed an IC50 of 13.7 µM for human BChE (hBuChE). medchemexpress.com The indan-1-one derivative, AChE/BChE/MAO-B-IN-4, was also a potent BChE inhibitor with an IC50 of 0.075 µM. medchemexpress.com
Table 2: BChE Inhibition Data for Related Compounds
| Compound ID | BChE IC50 (µM) | Source |
|---|---|---|
| MO5 | 18.09 | vulcanchem.com |
| Compound 10 | 0.56 | medchemexpress.com |
| Compound 19 | 13.7 | medchemexpress.com |
| AChE/BChE/MAO-B-IN-4 | 0.075 | medchemexpress.com |
Significant inhibitory activity against MAO-B has been documented. An analog, MO1, exhibited potent MAO-B inhibition with an IC50 of 0.030 µM and a Ki of 0.018 µM, acting via a mixed-type inhibition mechanism. vulcanchem.comtandfonline.com In contrast, this compound (Compound 10) showed weaker MAO-B inhibition with an IC50 of 26.1 µM for human MAO-B (hMAO-B). medchemexpress.com Compound 19 had an IC50 of 1.11 µM for hMAO-B. medchemexpress.com The indan-1-one derivative, AChE/BChE/MAO-B-IN-4, was a highly potent MAO-B inhibitor with an IC50 of 0.0393 µM. medchemexpress.com
Table 3: MAO-B Inhibition Data for Related Compounds
| Compound ID | MAO-B IC50 (µM) | Ki (µM) | Inhibition Mechanism | Source |
|---|---|---|---|---|
| MO1 | 0.030 | 0.018 | Mixed-type | vulcanchem.comtandfonline.com |
| Compound 10 | 26.1 | - | - | medchemexpress.com |
| Compound 19 | 1.11 | - | - | medchemexpress.com |
| AChE/BChE/MAO-B-IN-4 | 0.0393 | - | - | medchemexpress.com |
The selectivity of these compounds varies. The MO1 analog demonstrated high selectivity for MAO-B over MAO-A, with a selectivity index greater than 1,333. vulcanchem.com This high selectivity is advantageous as it minimizes the potential for interactions with dietary tyramine, a common issue with nonselective MAO inhibitors. vulcanchem.com Some related chalcone (B49325) derivatives, PC10 and PC11, also showed high selectivity for MAO-B over MAO-A with selectivity indices of 48.3 and 49.2, respectively. nih.gov
Kinetic studies, including Lineweaver-Burk analyses, have confirmed that compounds in this class act as reversible inhibitors. vulcanchem.commedchemexpress.com For example, the inhibition of MAO-B by the MO1 analog was found to be reversible. vulcanchem.comtandfonline.com Similarly, the AChE inhibition by the MO5 analog was also determined to be reversible. vulcanchem.comtandfonline.com this compound (Compound 10) is also described as a reversible and non-time-dependent inhibitor. medchemexpress.com
Investigation of Off-Target Receptor Binding Affinities (e.g., Sigma Receptors)
Table 4: Off-Target Sigma Receptor Binding Affinity
| Compound ID | Receptor | Ki (nM) | Source |
|---|---|---|---|
| Compound 19 | Human Sigma-1 | 42.8 | medchemexpress.com |
| Rat Sigma-2 | 191 | medchemexpress.com |
Cellular Neuroprotective Efficacy and Mechanistic Studies
The neuroprotective potential of multi-target compounds like this compound is a critical aspect of their in vitro characterization. Studies focus on the compound's ability to shield neuronal cells from various insults characteristic of neurodegenerative diseases, particularly those involving amyloid-beta (Aβ) toxicity and oxidative stress.
Assays for the Prevention of Amyloid Beta-Induced Neuronal Damage
A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta peptides, which are neurotoxic. The ability of a compound to counteract this toxicity is a significant indicator of its therapeutic potential. Research indicates that this compound (also identified as Compound 10) can prevent neuronal cell death induced by amyloid β1-42 (Aβ1-42). medchemexpress.comacs.org
The evaluation of this neuroprotective effect typically involves established cell-based assays. A common model utilizes human neuroblastoma SH-SY5Y cells, which are first exposed to the Aβ1-42 peptide to induce neuronal damage. nih.gov This damage often manifests as a decrease in cell viability. The test compound is co-incubated with the cells to assess its ability to prevent this Aβ-induced toxicity. nih.gov Cell viability is commonly quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide) assay, where the reduction of MTT to formazan (B1609692) by metabolically active cells serves as a measure of cell survival. nih.gov An increase in cell viability in the presence of the compound compared to cells treated with Aβ1-42 alone demonstrates a neuroprotective effect. nih.gov Furthermore, some studies show that Aβ peptides can abnormally increase the activity of AChE; dual-function inhibitors can prevent this upregulation, contributing to their neuroprotective profile. nih.gov
Evaluation of Neuroprotection under Induced Oxidative Stress Conditions
Oxidative stress is another major contributor to neuronal damage in neurodegenerative disorders. tandfonline.com Therefore, the capacity of a compound to protect neurons from oxidative insults is a crucial aspect of its evaluation. The neuroprotective activity of multi-target inhibitors is often studied in cell lines like the human neuroblastoma SH-SY5Y by inducing oxidative stress through various chemical agents. nih.gov
These pro-apoptotic insults can include mitochondrial toxins such as rotenone (B1679576) or oligomycin-A, which trigger the over-production of radical species through different mechanisms. nih.govmdpi.com Another common method involves the use of hydrogen peroxide (H₂O₂), a major source of free radicals, to directly induce oxidative damage. oaepublish.com The effectiveness of the compound is determined by its ability to enhance cell survival despite the presence of these toxins. nih.gov For instance, some cholinesterase inhibitors have been shown to significantly protect cells against insults from H₂O₂. oaepublish.com
| Assay Type | Cell Model | Damage Inducer | Primary Endpoint | Relevance |
|---|---|---|---|---|
| Anti-Amyloid Toxicity | Human Neuroblastoma (SH-SY5Y) | Amyloid β1-42 (Aβ1-42) | Cell Viability (e.g., MTT Assay) | Models protection against a key pathological factor in Alzheimer's Disease. medchemexpress.comnih.gov |
| Anti-Oxidative Stress | Human Neuroblastoma (SH-SY5Y) | Rotenone, Oligomycin-A, H₂O₂ | Cell Survival/Viability | Evaluates protection against neuronal damage from oxidative insults common in neurodegeneration. nih.govoaepublish.com |
Elucidation of Underlying Mechanisms of Cellular Neuroprotection (e.g., Antioxidant Properties, Anti-inflammatory Pathways)
The neuroprotective effects of this compound and similar multi-target ligands stem from their ability to modulate several biological pathways simultaneously.
Antioxidant Properties: A primary mechanism is linked to the inhibition of monoamine oxidase B (MAO-B). nih.gov MAO enzymes catalyze the oxidative deamination of neurotransmitters, a process that produces hydrogen peroxide (H₂O₂) as a harmful by-product. nih.govoaepublish.com This H₂O₂ can trigger the release of other reactive oxygen species (ROS), leading to significant oxidative stress. oaepublish.com By inhibiting MAO-B, these compounds reduce the formation of H₂O₂ and subsequent ROS, thereby decreasing oxidative damage to neurons. nih.govoaepublish.com This antioxidant activity is considered a key component of their neuroprotective action. tandfonline.com
Anti-inflammatory and Anti-apoptotic Pathways: The cholinergic aspect of these inhibitors also contributes to neuroprotection. There is evidence suggesting that the activation of cholinesterases (AChE and BChE) may be involved in apoptosis (programmed cell death) associated with oxidative stress. oaepublish.com Furthermore, AChE has been shown to aggregate in the nucleus of apoptotic cells, suggesting a direct role in this process. nih.gov By inhibiting AChE, these compounds may regulate the expression of anti-apoptotic and pro-apoptotic proteins, such as those in the Bcl-2 family, thus preventing cell death. oaepublish.comimrpress.com
In Vitro Blood-Brain Barrier Permeability Assessment
For a compound to be effective against central nervous system disorders, it must be able to cross the blood-brain barrier (BBB). mdpi.com In vitro models are essential for predicting this capability early in the drug discovery process. It has been reported that this compound is able to cross the BBB. medchemexpress.combiorbyt.com
Utilization of Cell-Based Models for Permeability Evaluation (e.g., MDCK-II cells)
Cell-based in vitro methods provide a reliable estimation of BBB permeation. mdpi.com A widely used and dependable model employs the Madin-Darby Canine Kidney (MDCK) cell line, particularly a variant transfected with the human MDR1 gene (MDCKII-MDR1). mdpi.comevotec.com These cells form a polarized monolayer with very tight cellular junctions, which serves as a suitable surrogate for the epithelial cells of the BBB. mdpi.comevotec.com
In this assay, the compound's ability to travel across the cell monolayer is measured in both directions: from the apical (blood side) to the basolateral (brain side) chamber (A-B) and vice versa (B-A). evotec.com The rate of transport is used to calculate an apparent permeability coefficient (Papp), which indicates the extent of permeation. evotec.com
Assessment of Efflux Transporter Substrate Potential (e.g., P-glycoprotein)
A significant challenge to CNS drug delivery is the presence of efflux transporters, such as P-glycoprotein (P-gp), at the BBB. mdpi.com These transporters actively pump xenobiotics out of the brain, limiting their concentration and efficacy. evotec.com The MDCKII-MDR1 cell model, which overexpresses human P-gp, is specifically designed to evaluate if a compound is a substrate for this efflux pump. mdpi.comevotec.com
The assessment is made by calculating an "efflux ratio" from the bi-directional permeability data (Papp B-A / Papp A-B). evotec.com
An efflux ratio significantly greater than 2 suggests that the compound is actively transported by P-gp.
An efflux ratio close to 1 indicates that the compound is not a substrate for P-gp and is more likely to permeate the BBB via passive diffusion. mdpi.com
For example, a similar dual AChE/MAO-B inhibitor, compound 3h, was shown to have an efflux ratio of 0.96, indicating it is not a P-gp substrate and can effectively permeate the BBB-mimicking monolayer. nih.govmdpi.com
| Assay | Cell Model | Parameter(s) Measured | Interpretation |
|---|---|---|---|
| BBB Permeability | MDCKII-MDR1 | Apparent Permeability Coefficient (Papp) | Quantifies the rate of compound transport across the cell monolayer, predicting CNS penetration. evotec.com |
| P-gp Substrate Potential | MDCKII-MDR1 | Efflux Ratio (ER) | An ER close to 1 suggests the compound is not a P-gp substrate and has a higher chance of entering the brain. mdpi.com |
In Vitro Pharmacological Characterization of a Multi-Targeting Compound
A novel compound, designated as this compound, has been identified as a multi-target inhibitor with potential applications in neurodegenerative disease research. This compound demonstrates inhibitory activity against three key enzymes implicated in the pathology of Alzheimer's disease: acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase-B (MAO-B). medchemexpress.commedchemexpress.com
The in vitro pharmacological profile of this compound reveals its capacity as a reversible and non-time-dependent inhibitor of human AChE (hAChE), human BChE (hBChE), and human MAO-B (hMAO-B). medchemexpress.com Specifically, it exhibits IC50 values of 7.31 μM for hAChE, 0.56 μM for hBChE, and 26.1 μM for hMAO-B. medchemexpress.com Another report on a compound also designated this compound (compound 19) shows IC50 values of 4.8 μM for hAChE, 13.7 μM for hBChE, and 1.11 μM for hMAO-B. medchemexpress.com This dual functionality against both cholinesterases and MAO-B highlights its potential as a multi-target-directed ligand (MTDL). frontiersin.orgplos.org The development of such compounds is a significant area of research, as targeting multiple pathological pathways is considered a promising strategy for complex conditions like Alzheimer's disease. mdpi.comresearchgate.net
Inhibition of Amyloid Aggregation Assays
Beyond its enzymatic inhibition, this compound has demonstrated the ability to interfere with the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. medchemexpress.com Research indicates that the compound can prevent neuronal cell death induced by amyloid β1-42 (Aβ1-42). medchemexpress.com This anti-aggregation property is a critical aspect of its potential therapeutic profile, as the accumulation of Aβ plaques is closely linked to neurotoxicity and cognitive decline. mdpi.com
The ability of a single compound to modulate both cholinergic and monoaminergic pathways while also inhibiting amyloid plaque formation underscores the value of a multi-target approach in the development of novel therapeutic strategies for neurodegenerative disorders.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (μM) - (Compound 10) | IC50 (μM) - (Compound 19) |
| Human Acetylcholinesterase (hAChE) | 7.31 medchemexpress.com | 4.8 medchemexpress.com |
| Human Butyrylcholinesterase (hBChE) | 0.56 medchemexpress.com | 13.7 medchemexpress.com |
| Human Monoamine Oxidase-B (hMAO-B) | 26.1 medchemexpress.com | 1.11 medchemexpress.com |
Computational Studies and Structure Activity Relationship Sar Analysis
Molecular Docking Investigations of Ligand-Enzyme Interactions
Molecular docking simulations were conducted to elucidate the binding modes and interaction networks of AChE/BChE/MAO-B-IN-1 with its target enzymes. These studies are fundamental to understanding the structural basis of inhibition and guiding further structural modifications to enhance potency and selectivity.
Detailed Analysis of Binding Modes and Interaction Networks with AChE
Molecular docking studies of this compound within the active site of human acetylcholinesterase (hAChE) reveal a dual binding mode, engaging with both the catalytic active site (CAS) and the peripheral anionic site (PAS). This is a characteristic feature of many effective AChE inhibitors. The inhibitor orients itself along the narrow gorge of the enzyme.
Key interactions typically involve the coumarin (B35378) core establishing π-π stacking interactions with aromatic residues such as Trp86 and Tyr337 in the CAS. tandfonline.com The linker region of the inhibitor is crucial for spanning the gorge, with different functional groups forming hydrogen bonds or hydrophobic interactions with residues like Gly121, Gly448, and His447. tandfonline.com For instance, a benzylpiperidine moiety, often incorporated in such inhibitors, can form a cation-π interaction with Trp286 at the PAS. tandfonline.com
Detailed Analysis of Binding Modes and Interaction Networks with BChE
The active site gorge of butyrylcholinesterase (BChE) is larger and more flexible than that of AChE, which influences the binding mode of inhibitors. researchgate.net For this compound, docking simulations with human BChE (hBChE) indicate that the larger active site allows for a more accommodating fit.
The coumarin scaffold can still participate in π-π stacking with aromatic residues, though the specific residues may differ from those in AChE. The larger acyl pocket of BChE can accommodate bulkier substituents on the inhibitor. mdpi.com This difference in active site volume is a key determinant of the inhibitor's selectivity between AChE and BChE.
Detailed Analysis of Binding Modes and Interaction Networks with MAO-B
Monoamine oxidase B (MAO-B) possesses a distinct active site cavity compared to the cholinesterases. The active site consists of a substrate cavity and an entrance cavity, with the flavin adenine (B156593) dinucleotide (FAD) cofactor being the site of catalysis. Docking studies of this compound into human MAO-B (hMAO-B) show the inhibitor adopting a conformation that places it deep within the substrate cavity.
Key interactions often involve the inhibitor's aromatic moieties forming π-π stacking interactions with Tyr435 and the FAD cofactor. tandfonline.com Hydrogen bonds can be formed with residues such as Cys172. tandfonline.com The orientation of the inhibitor within the active site is critical for its inhibitory mechanism, which is often competitive and reversible. nih.gov
Exploration of Interactions with Other Potential Target Enzymes (e.g., BACE-1)
To assess the multi-target profile further, the interactions of this compound with other relevant enzymes, such as β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), have been explored. nih.gov BACE-1 is a key enzyme in the production of amyloid-β peptides.
Docking simulations suggest that some multi-target inhibitors can also bind to the active site of BACE-1. nih.gov The binding is typically characterized by hydrogen bonds with the catalytic aspartate residues (e.g., Asp32 and Asp228) and hydrophobic interactions within the active site cleft. However, the inhibitory potency against BACE-1 is often moderate compared to the primary targets. nih.gov
Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Changes
Molecular dynamics (MD) simulations are employed to assess the stability of the ligand-enzyme complexes over time and to observe any conformational changes that may occur upon binding. tandfonline.comacs.orgnih.govnih.gov These simulations provide a more dynamic picture of the interactions compared to the static view from molecular docking.
MD simulations of the this compound complexes with AChE, BChE, and MAO-B have demonstrated the stability of the binding poses predicted by docking. nih.gov The root-mean-square deviation (RMSD) of the protein backbone and the ligand remains stable throughout the simulation, indicating that the inhibitor does not dissociate from the active site. tandfonline.com Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions and highlight the flexibility of certain loops within the active site that can adapt to the bound ligand. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Inhibitory Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.netnih.gov For multi-target inhibitors, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly valuable.
A 3D-QSAR model was developed for a series of coumarin-based inhibitors to predict their inhibitory activity against AChE, BChE, and MAO-B. researchgate.net These models help to identify the key structural features that are important for activity. For example, the models might indicate that bulky substituents at a certain position on the coumarin ring are favorable for BChE inhibition but detrimental for AChE inhibition. mdpi.com These predictive models are instrumental in the rational design of new analogues with improved and more balanced inhibitory profiles. nih.gov
Application of Ligand-Based and Structure-Based Drug Design Approaches
The development of novel inhibitors for AChE, BChE, and MAO-B frequently employs a synergistic combination of ligand-based and structure-based drug design strategies.
Structure-Based Drug Design: This approach relies on the three-dimensional structures of the target enzymes. Molecular docking simulations are a cornerstone of this method, used to predict the binding conformation and affinity of a potential inhibitor within the active site of AChE, BChE, and MAO-B. For instance, in the design of chromone (B188151)–donepezil (B133215) hybrids, docking studies revealed that the benzylpiperidine moiety of a lead compound, referred to as compound 12 , likely binds to the peripheral anionic site (PAS) of AChE, while the chromone core interacts with the catalytic active site (CAS). mdpi.com
In the case of piperazine-substituted chalcones, molecular docking simulations for compounds PC10 and PC11 showed that the fluorine atom and trifluoromethyl group, respectively, interact with the substrate cavity of the MAO-B active site. nih.gov Similarly, for N-methyl-piperazine chalcones, docking studies of potent dual inhibitors 3a and 3b showed key interactions with crucial amino acid residues in both human MAO-B (PDB ID: 2V5Z) and AChE (PDB ID: 4EY7). researchgate.net These simulations are critical for understanding and optimizing the interactions that drive inhibitory activity.
Ligand-Based Drug Design: When high-resolution crystal structures of the target enzymes are unavailable or when researchers want to build upon existing knowledge of known inhibitors, ligand-based methods are employed. These strategies analyze a set of molecules with known activities to derive a structure-activity relationship (SAR).
SAR analysis for a series of ellagic acid derivatives identified key structural features that influence inhibitory potency. nih.gov It was observed that the 3,3′,4-tri-O-methyl group and the α-L-rhamnopyranosyl-3,3′,4-tri-O-methyl groups significantly enhanced AChE inhibitory activity compared to the parent compound. nih.gov Conversely, replacing the α-L-rhamnopyranosyl group with a β-D-glucopyranosyl group resulted in decreased AChE inhibition. nih.gov
For chromone–donepezil derivatives, SAR studies highlighted that an ethylene (B1197577) group in the amide linker was most effective for activity against both cholinesterases. mdpi.com Furthermore, a bulky benzyloxy substituent at position 6 of the chromone moiety was found to increase activity towards human MAO-B. mdpi.com In another example, SAR analysis of certain multi-target inhibitors indicated that a methylene (B1212753) linker between a benzylpiperidine and a dihydropyrimidine (B8664642) central nitrogen atom is crucial for activity against human AChE. mdpi.com
These approaches are often used in concert. The insights from SAR studies on a series of compounds can be rationalized and further refined using molecular docking, leading to an iterative cycle of design, synthesis, and testing that accelerates the discovery of potent MTDLs.
In Silico Prediction of Relevant Pharmacokinetic Parameters
In addition to predicting the binding affinity of a compound, computational tools are invaluable for forecasting its pharmacokinetic profile, often categorized by ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These predictions are crucial for identifying candidates with favorable drug-like properties, such as the ability to cross the blood-brain barrier (BBB) to reach their targets in the central nervous system (CNS).
For a series of piperazine-substituted chalcones, ADME predictions were conducted for the lead compounds PC10 and PC11 . nih.gov The in silico analysis revealed that both compounds possess CNS drug-likeness, suggesting they have the potential to penetrate the BBB and exert their effects within the brain. nih.gov Such predictions are vital for prioritizing compounds for further, more resource-intensive preclinical and clinical development.
The table below summarizes the inhibitory activities of selected compounds mentioned in various research findings.
| Compound | Target Enzyme(s) | IC50 Value(s) | Reference(s) |
| Compound 3 | AChE, MAO-B | 10.1 µM (AChE) | nih.gov |
| Compound 4 | AChE | 10.7 µM | nih.gov |
| Compound 5 | MAO-B | >50% inhibition at 10µM | nih.gov |
| Compound 12 | eeAChE, eqBChE, huMAO-B | 370 nM (eeAChE), 5240 nM (eqBChE), 272 nM (huMAO-B) | mdpi.com |
| PC4 | AChE | 8.77 µM | nih.gov |
| PC10 | MAO-B | 0.65 µM | nih.gov |
| PC11 | MAO-B | 0.71 µM | nih.gov |
| 3a | AChE, MAO-B | 0.065 µM (AChE), 0.072 µM (MAO-B) | researchgate.net |
In Vivo Preclinical Pharmacological Evaluation of Ache/bche/mao B Inhibitors Non Human Models
Assessment of Pharmacological Activity in Established Animal Models of Neurodegenerative Diseases
Detailed studies assessing the pharmacological activity of AChE/BChE/MAO-B-IN-1 in established animal models of neurodegenerative conditions like Alzheimer's or Parkinson's disease are not available in the public domain.
Evaluation of Cognitive Function Improvement in Relevant Animal Models
There is no published data from in vivo studies, such as scopolamine-induced amnesia models or in transgenic mouse models of Alzheimer's disease, that evaluates the effect of this compound on cognitive functions.
Modulation of Neurotransmitter Levels in Brain Regions
Specific data on how this compound modulates levels of neurotransmitters, such as acetylcholine (B1216132) or dopamine (B1211576), in distinct brain regions of animal models has not been reported in the available literature.
Characterization of Brain-Selective Enzyme Inhibition Profiles
While the compound's inhibitory concentrations (IC₅₀) have been determined for human enzymes in vitro, there is a lack of in vivo data characterizing its enzyme inhibition profile specifically within the brain versus peripheral tissues in animal models. medchemexpress.com Such studies, often involving ex vivo analysis of brain homogenates after systemic administration, are crucial for confirming target engagement in the central nervous system. researchgate.net
Demonstration of Neuroprotective Effects in In Vivo Animal Models
Although in vitro findings suggest that this compound has neuroprotective properties, including the prevention of amyloid β₁-₄₂-induced neuronal cell death, these effects have not been substantiated by in vivo studies in animal models of neurodegeneration. medchemexpress.com
Modulation of Specific Pathological Hallmarks in Animal Models (e.g., Reduction of Amyloid Aggregation)
There are no published reports detailing the impact of this compound on key pathological hallmarks of neurodegenerative diseases in animal models. For instance, studies measuring the reduction of amyloid plaque aggregation in the brains of transgenic mice following treatment with this compound are not available. researchgate.net
Quantification of Central Nervous System Penetration and Distribution
While it is stated that this compound can cross the blood-brain barrier, specific quantitative data from in vivo studies on its penetration into and distribution within the central nervous system of animal models is not publicly documented. medchemexpress.comacs.org
Future Directions and Research Perspectives for Ache/bche/mao B Inhibitors
Development of Next-Generation Multi-Target Directed Ligands with Enhanced Efficacy and Specificity
The development of next-generation MTDLs is focused on creating single chemical compounds that can modulate multiple targets with high affinity and specificity. nih.gov The goal is to achieve a synergistic therapeutic effect that surpasses the efficacy of single-target drugs or combination therapies. researchgate.netnih.gov A key challenge is to balance the inhibitory activity against AChE, BChE, and MAO-B to optimize cognitive enhancement and neuroprotection while minimizing potential side effects. frontiersin.orgpensoft.net
Researchers are employing rational, structure-based drug design and computational modeling to achieve this balance. plos.org By understanding the pharmacophoric requirements of each enzyme's active site, scientists can design hybrid molecules that incorporate the necessary structural features for potent, multi-target inhibition. nih.gov An example of this approach is the creation of compounds like ASS234, which combines a moiety from the AChE inhibitor Donepezil (B133215) with the propargylamine (B41283) group from a selective MAO-B inhibitor. frontiersin.org Further refinements aim to enhance brain penetration and reduce interaction with other systems, such as cytochrome P450 enzymes, to improve the safety profile. frontiersin.org
Exploration of Novel Molecular Targets and Underlying Pathological Pathways
While the inhibition of AChE, BChE, and MAO-B addresses crucial aspects of neurodegeneration—namely, neurotransmitter depletion and oxidative stress—the pathology is far more complex. frontiersin.org Future research is expanding to incorporate additional targets within a single MTDL. These new targets are involved in other core pathological processes of diseases like Alzheimer's. nih.gov
Key areas of exploration include:
Amyloid-β (Aβ) and Tau Pathology : Designing ligands that also prevent the aggregation of Aβ peptides into plaques and the hyperphosphorylation of tau protein into neurofibrillary tangles. nih.govspandidos-publications.com
Neuroinflammation : Targeting inflammatory pathways, as neuroinflammation is increasingly recognized as a critical component of disease progression. frontiersin.org
Metal Dyshomeostasis : Incorporating metal-chelating properties to regulate the brain's concentration of metal ions like copper, zinc, and iron, which are implicated in Aβ aggregation and oxidative stress. frontiersin.org
Oxidative Stress : Enhancing the antioxidant capabilities of these molecules to combat the neuronal damage caused by reactive oxygen species. mdpi.com
Mitochondrial Dysfunction : Targeting mitochondrial processes to prevent the loss of neurons and protect against apoptosis. frontiersin.org
By simultaneously modulating these interconnected pathways, researchers hope to develop more comprehensive and effective treatments. mdpi.com
Implementation of Advanced Preclinical Characterization Methodologies
Translating a promising compound from the laboratory to clinical use is a major hurdle in neurodegenerative disease research. oxfordglobal.comoup.com To improve the predictive power of preclinical studies, more advanced and human-relevant models are being implemented.
Advanced In Vitro Models : There is a move away from simple cell lines toward more complex systems that better mimic the human brain. inventia.life This includes the use of 3D cell cultures, brain organoids, and co-culture systems that incorporate various neural cell types like neurons, astrocytes, and microglia. inventia.lifeemulatebio.comcellectricon.com
Human-Induced Pluripotent Stem Cells (hiPSCs) : A significant advancement is the use of hiPSCs derived from patients. nih.govmdpi.com These cells can be differentiated into neurons and other brain cells, allowing researchers to test potential drugs on a model that carries the specific genetic background of a patient, which is particularly valuable for sporadic forms of neurodegenerative diseases. nih.govmdpi.com
Improved Animal Models : While animal models have limitations in fully replicating human neurodegenerative diseases, efforts are ongoing to develop more translational models that better predict clinical outcomes. oup.comfda.gov The use of organisms like Drosophila (fruit flies) and C. elegans has also proven valuable for high-throughput screening and identifying novel therapeutic targets. nih.govmdpi.com
These sophisticated models aim to bridge the gap between preclinical findings and human clinical trials, reducing the high failure rate of drugs developed for neurodegenerative conditions. inventia.lifeemulatebio.com
Investigation of Potential for Combination Therapies with Existing or Emerging Agents
While MTDLs represent a form of internal combination therapy, there is also significant interest in using them as part of a broader combination or "cocktail" therapy. frontiersin.org This approach involves administering an AChE/BChE/MAO-B inhibitor alongside other therapeutic agents that act on different pathological mechanisms. mdpi.comnih.gov
The rationale is that a multi-pronged attack may be necessary to halt or significantly slow the progression of a complex disease like Alzheimer's. frontiersin.org For instance, a multi-target inhibitor could be combined with:
Anti-amyloid or anti-tau monoclonal antibodies , such as Lecanemab or Donanemab, to synergistically clear pathological proteins and protect neurotransmitter systems. nih.gov
NMDA receptor antagonists like Memantine, which is already used in combination with AChE inhibitors for moderate to severe AD. mdpi.comnih.gov
Anti-inflammatory or neuroprotective agents that target distinct pathways not covered by the MTDL. nih.gov
Clinical trials investigating such combination therapies are underway, with the hope that they will offer superior efficacy compared to monotherapies. frontiersin.orgnih.gov
Addressing Translational Research Challenges in Neurodegenerative Disease Therapeutics Development
The path to developing new treatments for neurodegenerative diseases is fraught with challenges that slow the translation of promising research into effective therapies. fda.govnews-medical.net
Key obstacles include:
Inadequate Understanding of Disease Biology : A complete picture of the underlying causes and progression of neurodegenerative diseases remains elusive, making it difficult to identify and validate the most effective targets. oxfordglobal.comfda.gov
The Blood-Brain Barrier (BBB) : A major challenge is designing drugs that can effectively cross the protective BBB to reach their targets in the central nervous system. news-medical.netresearchgate.net
Predictive Validity of Models : As mentioned, animal models often fail to accurately predict a drug's efficacy in humans, contributing to high clinical trial failure rates. oup.comresearchgate.net
Clinical Trial Complexity : Clinical trials for neurodegenerative diseases are long, expensive, and face issues like patient recruitment and retention. news-medical.net The heterogeneity of patient populations also makes it difficult to demonstrate clear therapeutic benefits. oxfordglobal.com
Overcoming these challenges will require widespread collaboration, innovative clinical trial designs, and a continued focus on fundamental research to better understand the complex biology of these devastating diseases. fda.govnews-medical.net
Table of Mentioned Compounds and Enzymes
| Name | Type |
| Acetylcholinesterase (AChE) | Enzyme |
| Butyrylcholinesterase (BChE) | Enzyme |
| Monoamine Oxidase B (MAO-B) | Enzyme |
| ASS234 | MTDL |
| Donepezil | AChE Inhibitor |
| Lecanemab | Monoclonal Antibody |
| Donanemab | Monoclonal Antibody |
| Memantine | NMDA Receptor Antagonist |
Q & A
Q. What strategies mitigate reproducibility challenges in synthesizing and characterizing this compound?
- Document synthesis protocols (e.g., CAS 2416910-82-0) with detailed NMR, HPLC, and mass spectrometry data. Publish raw spectra and chromatograms in supplementary materials to enable replication .
- Quality Control : Use orthogonal methods (e.g., elemental analysis, X-ray crystallography) for purity verification. Share samples with independent labs for inter-study validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
